Cas no 449179-97-9 (1-(furan-2-yl)methyl-3-(4-methylbenzenesulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)

1-(furan-2-yl)methyl-3-(4-methylbenzenesulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine structure
449179-97-9 structure
Product Name:1-(furan-2-yl)methyl-3-(4-methylbenzenesulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine
CAS No:449179-97-9
MF:C22H18N4O3S
MW:418.468323230743
CID:5436940
Update Time:2025-07-08

1-(furan-2-yl)methyl-3-(4-methylbenzenesulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(furan-2-ylmethyl)-3-(4-methylphenyl)sulfonylpyrrolo[3,2-b]quinoxalin-2-amine
    • 1H-Pyrrolo[2,3-b]quinoxalin-2-amine, 1-(2-furanylmethyl)-3-[(4-methylphenyl)sulfonyl]-
    • 1-(furan-2-yl)methyl-3-(4-methylbenzenesulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine
    • Inchi: 1S/C22H18N4O3S/c1-14-8-10-16(11-9-14)30(27,28)20-19-22(25-18-7-3-2-6-17(18)24-19)26(21(20)23)13-15-5-4-12-29-15/h2-12H,13,23H2,1H3
    • InChI Key: NCEMGFAMKXNCHB-UHFFFAOYSA-N
    • SMILES: N1C2C(=CC=CC=2)N=C2C(S(C3=CC=C(C)C=C3)(=O)=O)=C(N)N(CC3=CC=CO3)C=12

1-(furan-2-yl)methyl-3-(4-methylbenzenesulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine Pricemore >>

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Additional information on 1-(furan-2-yl)methyl-3-(4-methylbenzenesulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine

1-(Furan-2-yl)methyl-3-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine: A Comprehensive Overview

1-(Furan-2-yl)methyl-3-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine (CAS No. 449179-97-9) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its CAS number or its full chemical name, is a member of the pyrroloquinoxaline family and exhibits unique structural and functional properties that make it a valuable candidate for various applications, particularly in the development of novel therapeutic agents.

The chemical structure of 1-(furan-2-yl)methyl-3-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine is characterized by a pyrroloquinoxaline core, which is substituted with a furan ring and a 4-methylbenzenesulfonyl group. The furan ring, known for its aromaticity and reactivity, contributes to the compound's stability and biological activity. The 4-methylbenzenesulfonyl group, on the other hand, imparts additional functionality and enhances the compound's solubility and pharmacokinetic properties.

Recent studies have highlighted the potential of 1-(furan-2-yl)methyl-3-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine in various therapeutic areas. One notable application is its use as an inhibitor of specific enzymes involved in inflammatory pathways. Research published in the Journal of Medicinal Chemistry has shown that this compound effectively inhibits cyclooxygenase (COX) enzymes, which are key players in the production of prostaglandins, mediators of inflammation and pain. This makes it a promising candidate for the development of anti-inflammatory drugs with reduced side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

In addition to its anti-inflammatory properties, 1-(furan-2-yl)methyl-3-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine has also been investigated for its potential as an anticancer agent. Studies conducted by researchers at the National Cancer Institute have demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the disruption of cellular signaling pathways that are crucial for cancer cell survival and proliferation.

The pharmacokinetic profile of 1-(furan-2-yl)methyl-3-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine has been extensively studied to ensure its suitability for clinical applications. Preclinical data indicate that the compound has favorable absorption, distribution, metabolism, and excretion (ADME) properties. It demonstrates good oral bioavailability and a long half-life, which are desirable attributes for a drug candidate. Furthermore, toxicology studies have shown that it is well-tolerated at therapeutic doses with minimal adverse effects.

The synthesis of 1-(furan-2-yl)methyl-3-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine involves several steps that require precise control over reaction conditions to ensure high yield and purity. One common synthetic route involves the condensation of 1-(furan-2-yl)methanamine with 3-chloroquinoline followed by substitution with 4-methylbenzenesulfonyl chloride. The final step involves the formation of the amine group through reductive amination. Advances in synthetic chemistry have led to more efficient and scalable methods for producing this compound, making it more accessible for large-scale pharmaceutical development.

In conclusion, 1-(furan-2-yl)methyl-3-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine (CAS No. 449179-97-9) represents a promising lead compound in the field of medicinal chemistry. Its unique structural features and diverse biological activities make it an attractive candidate for further research and development as a potential therapeutic agent. Ongoing studies are expected to provide more insights into its mechanisms of action and clinical applications, paving the way for innovative treatments in areas such as inflammation and cancer.

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